4-(4-Methoxy-1,3-dimethyl-2-oxocyclohex-3-en-1-yl)furan-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxy-1,3-dimethyl-2-oxocyclohex-3-en-1-yl)furan-2(5H)-one is an organic compound that features a furan ring fused with a cyclohexenone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-1,3-dimethyl-2-oxocyclohex-3-en-1-yl)furan-2(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the cyclohexenone ring: This can be achieved through aldol condensation followed by cyclization.
Introduction of the methoxy group: This step might involve methylation using reagents like dimethyl sulfate or methyl iodide.
Formation of the furan ring: This can be done through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Methoxy-1,3-dimethyl-2-oxocyclohex-3-en-1-yl)furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might exhibit biological activity, making it a candidate for drug development or biochemical studies.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound could be used in the production of specialty chemicals or materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(4-Methoxy-1,3-dimethyl-2-oxocyclohex-3-en-1-yl)furan-2(5H)-one would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Enzyme inhibition: The compound could bind to and inhibit the activity of specific enzymes.
Receptor binding: It might interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA interaction: The compound could intercalate with nucleic acids, affecting gene expression or replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Methoxyphenyl)-2-butanone: A compound with a similar methoxy group but different core structure.
2,5-Dimethylfuran: A furan derivative with different substituents.
Cyclohexenone derivatives: Compounds with similar cyclohexenone moieties but different functional groups.
Uniqueness
4-(4-Methoxy-1,3-dimethyl-2-oxocyclohex-3-en-1-yl)furan-2(5H)-one is unique due to its specific combination of a furan ring and a methoxy-substituted cyclohexenone. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
106814-18-0 |
---|---|
Molekularformel |
C13H16O4 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
3-(4-methoxy-1,3-dimethyl-2-oxocyclohex-3-en-1-yl)-2H-furan-5-one |
InChI |
InChI=1S/C13H16O4/c1-8-10(16-3)4-5-13(2,12(8)15)9-6-11(14)17-7-9/h6H,4-5,7H2,1-3H3 |
InChI-Schlüssel |
ILDWUXRNQDNMED-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CCC(C1=O)(C)C2=CC(=O)OC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.